molecular formula C17H23N3O5S B4472280 ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate

ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B4472280
M. Wt: 381.4 g/mol
InChI Key: OOXALCAOIVIBJX-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a sulfonyl group, and a piperazine ring. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. Common synthetic routes include the Fischer indole synthesis and the Bartoli indole synthesis . The sulfonylation of the indole derivative can be achieved using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated indole with piperazine-1-carboxylate under appropriate conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

Ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing cellular processes and pathways . The sulfonyl group may enhance the compound’s binding affinity and selectivity, while the piperazine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

ethyl 4-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-3-25-17(22)18-8-10-19(11-9-18)26(23,24)15-4-5-16-14(12-15)6-7-20(16)13(2)21/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXALCAOIVIBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate
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ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate
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ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate
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ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate
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ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate
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ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate

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